![molecular formula C8H9Cl2NO2S B14081824 Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- CAS No. 10230-77-0](/img/structure/B14081824.png)
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- is a chemical compound with the molecular formula C8H9Cl2NO2S and a molecular weight of 254.1336 . This compound is characterized by the presence of a benzenamine group substituted with a 3-[(2,2-dichloroethyl)sulfonyl] moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- involves several steps. One common synthetic route includes the reaction of benzenamine with 2,2-dichloroethanol in the presence of a sulfonylating agent. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- can be compared with other similar compounds such as:
Benzenamine, 3-[(2-chloroethenyl)sulfonyl]-: This compound has a similar structure but with a different substituent on the sulfonyl group.
Benzenamine, 3-[(2,2-dichloroethyl)thio]-: This compound has a thio group instead of a sulfonyl group.
The uniqueness of Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- lies in its specific chemical properties and reactivity, which make it suitable for a variety of applications in scientific research and industry .
Propriétés
Numéro CAS |
10230-77-0 |
|---|---|
Formule moléculaire |
C8H9Cl2NO2S |
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
3-(2,2-dichloroethylsulfonyl)aniline |
InChI |
InChI=1S/C8H9Cl2NO2S/c9-8(10)5-14(12,13)7-3-1-2-6(11)4-7/h1-4,8H,5,11H2 |
Clé InChI |
QOQNJRVGFKRZOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)CC(Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


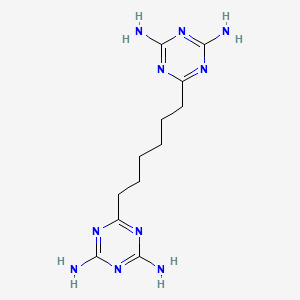

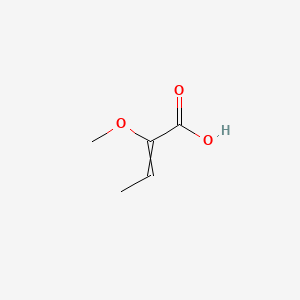
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081748.png)
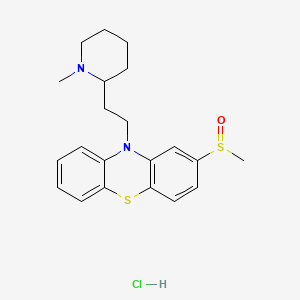
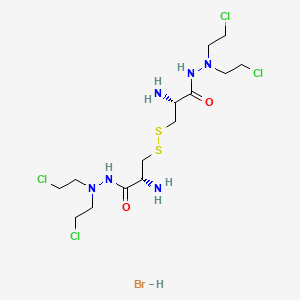
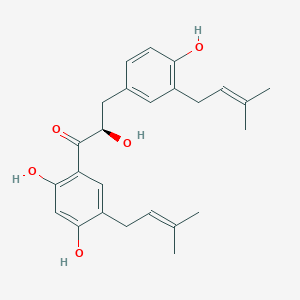
![4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid](/img/structure/B14081766.png)
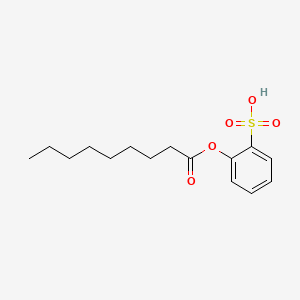
![N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea](/img/structure/B14081771.png)
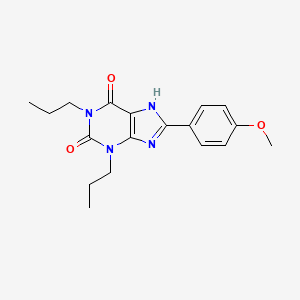


![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
